2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium
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Overview
Description
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenoxy group attached to a diphenylbutenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium typically involves multiple steps, including the formation of the diphenylbutenyl intermediate and subsequent attachment of the phenoxy group. Common synthetic routes may include:
Formation of Diphenylbutenyl Intermediate: This step often involves the reaction of benzene derivatives under specific conditions to form the diphenylbutenyl structure.
Attachment of Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the phenoxy anion reacts with the diphenylbutenyl intermediate.
Quaternization: The final step involves the quaternization of the nitrogen atom to form the dimethylazanium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: A first-generation antihistamine with a similar diphenyl structure.
Tamoxifen: A selective estrogen receptor modulator with a related diphenylbutenyl structure.
Uniqueness
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium is unique due to its specific structural features, such as the combination of a phenoxy group and a quaternary ammonium group
Properties
Molecular Formula |
C28H34NO+ |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C28H34NO/c1-5-27(23-13-9-7-10-14-23)28(24-15-11-8-12-16-24)25-17-19-26(20-18-25)30-22-21-29(3,4)6-2/h7-20H,5-6,21-22H2,1-4H3/q+1/b28-27- |
InChI Key |
XLYKUEISGAARKZ-DQSJHHFOSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)CC)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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